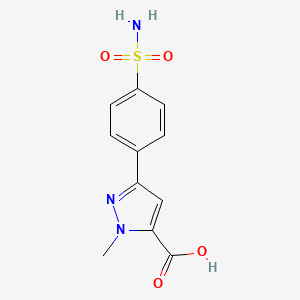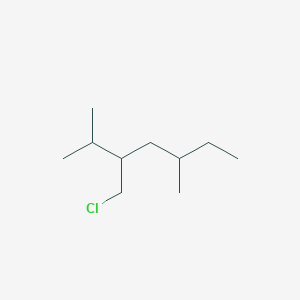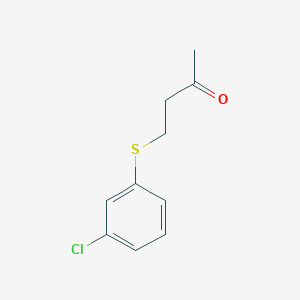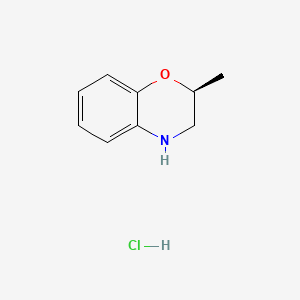
(2S)-2-methyl-3,4-dihydro-2H-1,4-benzoxazine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-2-methyl-3,4-dihydro-2H-1,4-benzoxazine hydrochloride: is a chemical compound known for its unique structure and properties It is a derivative of benzoxazine, a class of heterocyclic compounds containing nitrogen and oxygen in a six-membered ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-methyl-3,4-dihydro-2H-1,4-benzoxazine hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-aminophenol with an aldehyde or ketone, followed by cyclization to form the benzoxazine ring. The reaction conditions often require acidic or basic catalysts to facilitate the cyclization process.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and pH, are crucial for efficient production.
化学反応の分析
Types of Reactions: (2S)-2-methyl-3,4-dihydro-2H-1,4-benzoxazine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The benzoxazine ring can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Halogenating agents, such as bromine (Br2) or chlorine (Cl2), are used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.
科学的研究の応用
Chemistry: In chemistry, (2S)-2-methyl-3,4-dihydro-2H-1,4-benzoxazine hydrochloride is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and materials science.
Biology: The compound has potential applications in biological research, particularly in studying enzyme interactions and protein-ligand binding. Its ability to form stable complexes with biological molecules makes it a valuable tool in biochemical assays.
Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for developing new drugs targeting specific diseases, such as cancer or neurological disorders.
Industry: Industrially, the compound is used in the production of polymers and resins. Its ability to undergo polymerization reactions makes it suitable for creating high-performance materials with desirable mechanical and thermal properties.
作用機序
The mechanism of action of (2S)-2-methyl-3,4-dihydro-2H-1,4-benzoxazine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular processes.
類似化合物との比較
(2S)-2-methyl-3,4-dihydro-2H-1,4-benzoxazine: The non-hydrochloride form of the compound.
2-methyl-3,4-dihydro-2H-1,4-benzoxazine: A similar compound lacking the (2S) stereochemistry.
3,4-dihydro-2H-1,4-benzoxazine: A simpler analog without the methyl group.
Uniqueness: (2S)-2-methyl-3,4-dihydro-2H-1,4-benzoxazine hydrochloride is unique due to its specific stereochemistry and the presence of the hydrochloride salt. These features can influence its solubility, stability, and reactivity, making it distinct from other benzoxazine derivatives.
特性
分子式 |
C9H12ClNO |
|---|---|
分子量 |
185.65 g/mol |
IUPAC名 |
(2S)-2-methyl-3,4-dihydro-2H-1,4-benzoxazine;hydrochloride |
InChI |
InChI=1S/C9H11NO.ClH/c1-7-6-10-8-4-2-3-5-9(8)11-7;/h2-5,7,10H,6H2,1H3;1H/t7-;/m0./s1 |
InChIキー |
URMVZRDREQXIPA-FJXQXJEOSA-N |
異性体SMILES |
C[C@H]1CNC2=CC=CC=C2O1.Cl |
正規SMILES |
CC1CNC2=CC=CC=C2O1.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


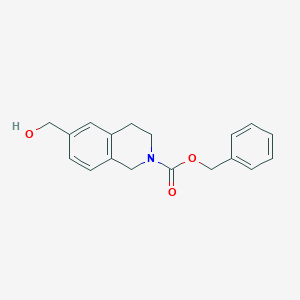

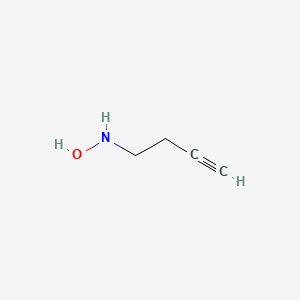
![3-Amino-2-{[1,1'-biphenyl]-4-yl}propanoic acid hydrochloride](/img/structure/B13495204.png)
![2-[(1r,4r)-4-Aminocyclohexyl]pyrimidin-4-ol](/img/structure/B13495206.png)
![2-Benzyl-5-[(tert-butoxy)carbonyl]-2,5-diazabicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B13495210.png)
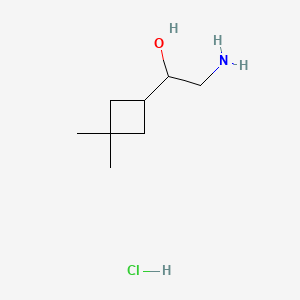
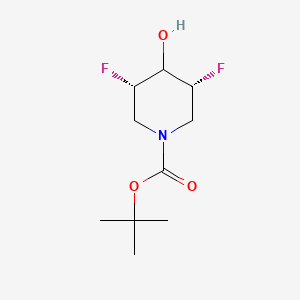
![1-Azabicyclo[3.3.1]nonane-3-carboxylic acid hydrochloride](/img/structure/B13495237.png)
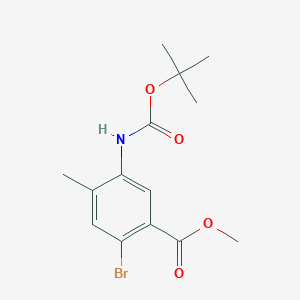
![2-{2-[2-(diphenylamino)-3-(2-{1-ethyl-1H,2H-naphtho[1,2-d][1,3]thiazol-2-ylidene}ethylidene)cyclopent-1-en-1-yl]ethenyl}-1-ethylnaphtho[1,2-d][1,3]thiazol-1-ium perchlorate](/img/structure/B13495243.png)
